molecular formula CH4ClO3P B1213431 Chloromethylphosphonic acid CAS No. 2565-58-4

Chloromethylphosphonic acid

Cat. No.: B1213431
CAS No.: 2565-58-4
M. Wt: 130.47 g/mol
InChI Key: MOFCYHDQWIZKMY-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

This compound possesses a tetrahedral phosphorus center bonded to three oxygen atoms and one carbon atom, following the general structural pattern of organophosphonic acids. The compound adopts the chemical structure ClCH2PO(OH)2, where the phosphorus atom maintains its characteristic tetrahedral geometry with bond angles approximating 109.5 degrees. The carbon-phosphorus bond length in this compound represents a crucial structural parameter, with computational studies on related chloromethyl phosphorus compounds indicating typical C-P bond distances in the range of 1.80-1.85 Angstroms.

The chlorine atom attached to the methyl carbon introduces significant electronegativity effects throughout the molecular framework. This halogen substitution creates an electron-withdrawing environment that influences both the phosphonic acid group's acidity and the overall molecular polarity. The compound exhibits two ionizable protons associated with the phosphonic acid functionality, with reported pKa values of 1.40 for the first ionization and 6.30 for the second ionization at 25 degrees Celsius. These values indicate that this compound behaves as a moderately strong diprotic acid under standard conditions.

The molecular dipole moment of this compound arises from the asymmetric distribution of electron density caused by the electronegative chlorine and oxygen atoms. Computational analysis suggests that the molecule adopts a conformation where the chloromethyl group positions itself to minimize steric hindrance while maximizing favorable electrostatic interactions between the phosphonic acid hydrogens and the chlorine atom.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for this compound identification and structural elucidation. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique chemical environment of each hydrogen atom within the molecule. The methylene protons adjacent to both phosphorus and chlorine atoms appear as a doublet in the downfield region, typically around 4.0-4.5 parts per million, due to coupling with the phosphorus nucleus. The magnitude of the phosphorus-hydrogen coupling constant ranges from 10-15 Hertz, consistent with two-bond coupling patterns observed in similar organophosphorus compounds.

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as an invaluable tool for characterizing the phosphonic acid functionality. The phosphorus chemical shift for this compound appears in the region characteristic of alkylphosphonic acids, typically between 15-25 parts per million relative to 85% phosphoric acid standard. The chemical shift value reflects the electron density around the phosphorus nucleus, which is influenced by both the electron-withdrawing chloromethyl substituent and the hydrogen bonding interactions of the hydroxyl groups.

Carbon-13 nuclear magnetic resonance analysis reveals two distinct carbon environments within the molecule. The methylene carbon directly bonded to chlorine exhibits a characteristic downfield shift around 45-50 parts per million, while displaying coupling to phosphorus with a typical one-bond coupling constant of approximately 150-170 Hertz. This coupling pattern provides definitive evidence for the direct carbon-phosphorus connectivity.

Infrared spectroscopy of this compound displays several diagnostic absorption bands that facilitate structural identification. The phosphonic acid functionality exhibits characteristic stretching vibrations, including the phosphorus-oxygen double bond stretch around 1200-1300 wavenumbers and the phosphorus-oxygen single bond stretches in the 900-1100 wavenumber region. The hydroxyl groups associated with the phosphonic acid produce broad absorption bands in the 2500-3500 wavenumber range due to hydrogen bonding effects. The carbon-chlorine bond generates a distinctive absorption around 600-800 wavenumbers, providing clear evidence for the halogen substitution.

Crystallographic Studies and Solid-State Arrangement

The solid-state structure of this compound reveals important insights into its intermolecular interactions and packing arrangements. The compound crystallizes with a melting point reported between 88-92 degrees Celsius, though some sources indicate a higher melting range of 127-129 degrees Celsius, potentially reflecting different polymorphic forms or purity levels. The crystal structure is stabilized by an extensive network of hydrogen bonding interactions involving the phosphonic acid hydroxyl groups and phosphoryl oxygen atoms.

In the crystalline state, this compound molecules arrange themselves to maximize hydrogen bonding opportunities while minimizing unfavorable steric interactions. The phosphonic acid groups typically form dimeric or polymeric hydrogen-bonded chains, similar to patterns observed in other organophosphonic acids. These hydrogen bonding networks significantly influence the physical properties of the compound, including its melting point, solubility characteristics, and thermal stability.

The intermolecular interactions extend beyond simple hydrogen bonding to include weaker van der Waals forces and dipole-dipole interactions. The chlorine atoms participate in halogen bonding interactions with electron-rich oxygen atoms from neighboring molecules, contributing additional stabilization to the crystal lattice. These secondary interactions play crucial roles in determining the overall crystal packing efficiency and mechanical properties of the solid material.

Computational studies of related organophosphonic acid systems suggest that this compound likely adopts multiple conformations in the solid state, with rotational flexibility around the carbon-phosphorus bond allowing for optimization of intermolecular contacts. The exact crystallographic parameters, including unit cell dimensions, space group symmetry, and atomic coordinates, require dedicated single-crystal X-ray diffraction studies for complete determination.

Computational Modeling of Electronic Structure

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. High-level computational approaches, such as those employing the MP2 method with augmented correlation-consistent basis sets, have been successfully applied to related organophosphorus compounds, yielding excellent agreement with experimental observations. These calculations reveal the distribution of electron density throughout the molecule and identify regions of particular chemical reactivity.

The highest occupied molecular orbital of this compound primarily involves electron density localized on the phosphoryl oxygen and the hydroxyl oxygen atoms, consistent with the nucleophilic character of these sites. Conversely, the lowest unoccupied molecular orbital exhibits significant contribution from the phosphorus atom and the carbon-chlorine antibonding orbital, suggesting these regions as potential electrophilic reaction centers.

Natural bond orbital analysis of the electronic structure reveals the degree of ionic character in the various bonds within the molecule. The phosphorus-oxygen bonds exhibit substantial ionic character, reflecting the electronegativity difference between these atoms. The carbon-chlorine bond also displays significant polarity, with the chlorine atom bearing partial negative charge and the carbon atom carrying partial positive charge.

Computational prediction of molecular properties includes estimation of thermodynamic parameters, vibrational frequencies, and electronic transition energies. The calculated vibrational frequencies provide valuable validation for experimental infrared and Raman spectroscopic assignments. Theoretical prediction of nuclear magnetic resonance chemical shifts and coupling constants offers additional verification of structural assignments and aids in spectroscopic interpretation.

The electronic structure calculations also illuminate the conformational preferences of this compound. Energy profiles for rotation around the carbon-phosphorus bond indicate relatively low barriers to internal rotation, suggesting that the molecule exists as a rapidly equilibrating mixture of conformers under ambient conditions. The preferred conformations are those that minimize unfavorable steric interactions while maximizing favorable electrostatic interactions between polar functional groups.

Property Value Method
Molecular Weight 130.47 g/mol Experimental
Melting Point 88-92°C Experimental
pKa1 1.40 Experimental
pKa2 6.30 Experimental
Density 1.726 g/cm³ Predicted
Exact Mass 129.9586587 Da Calculated

Properties

IUPAC Name

chloromethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4ClO3P/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCYHDQWIZKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062526
Record name Phosphonic acid, (chloromethyl)-
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Molecular Weight

130.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2565-58-4
Record name P-(Chloromethyl)phosphonic acid
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Record name Chloromethylphosphonic acid
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Record name (Chloromethyl)phosphonic acid
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Record name Phosphonic acid, P-(chloromethyl)-
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Record name Chloromethylphosphonic acid
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Preparation Methods

Reaction Optimization

  • Temperature : Hydrolysis proceeds efficiently at 25–40°C, avoiding side reactions such as oxidation or decomposition.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures homogeneity and controlled water addition.

  • Workup : Excess HCl is removed via vacuum distillation, yielding this compound with >90% purity.

Table 1: Hydrolysis Conditions and Yields

Dichloride (g)SolventTemperature (°C)Time (h)Yield (%)
2.0THF30492
1.5DCM25688

Nucleophilic Substitution of Phosphonate Esters

Chloromethylphosphonic esters (e.g., bis(trifluoroethyl) chloromethylphosphonate) undergo nucleophilic substitution with azides or amines, followed by hydrolysis to yield the acid.

Stepwise Synthesis

  • Ester Synthesis :
    Chloromethylphosphonic dichloride reacts with alcohols (e.g., trifluoroethanol) in anhydrous DCM:

    ClCH2POCl2+2ROHClCH2PO(OR)2+2HCl\text{ClCH}_2\text{POCl}_2 + 2\text{ROH} \rightarrow \text{ClCH}_2\text{PO(OR)}_2 + 2\text{HCl}

    Yields exceed 85% under reflux conditions (70°C, 12 h).

  • Substitution and Hydrolysis :
    Sodium azide replaces the chlorine atom, followed by catalytic hydrogenation and acid hydrolysis:

    ClCH2PO(OR)2NaN3N3CH2PO(OR)2H2/PdNH2CH2PO(OH)2\text{ClCH}_2\text{PO(OR)}_2 \xrightarrow{\text{NaN}_3} \text{N}_3\text{CH}_2\text{PO(OR)}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{NH}_2\text{CH}_2\text{PO(OH)}_2

    Deuterium-labeled variants achieve >95% isotopic incorporation.

Table 2: Substitution-Hydrolysis Parameters

EsterReagentCatalystTemperature (°C)Yield (%)
Bis(trifluoroethyl)NaN₃-8070
Bis(trifluoroethyl)H₂/Pd/CEt₃N2565

Industrial-Scale Production Insights

Patent CN1048043A highlights减压 (reduced-pressure) methodologies for analogous compounds, emphasizing:

  • Reactor Design : Ring-type vent pipes improve gas-liquid contact, reducing reaction times by 30%.

  • Waste Management : Excess HCl is absorbed or repurposed, aligning with green chemistry principles .

Chemical Reactions Analysis

Chloromethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphonic acid and hydrochloric acid.

Common reagents used in these reactions include sulfur, morpholine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Chloromethylphosphonic acid serves as a crucial reagent in organic synthesis, particularly for the preparation of phosphonates and phosphonamidates. The following applications highlight its utility:

  • Formation of Phosphonates : this compound can be utilized to synthesize various phosphonates through nucleophilic substitution reactions. This is particularly useful in creating α-substituted phosphonates which are important in medicinal chemistry .
  • Synthesis of Functionalized Organic Compounds : The compound is involved in Horner-Wadsworth-Emmons reactions, enabling the generation of alkenes and alkynes from carbonyl compounds. This application is significant for developing complex organic molecules .
  • Reagent in Phosphonomethylation : this compound acts as a phosphonomethylation agent for aldehydes, facilitating the introduction of phosphonic acid groups into organic frameworks, thus enhancing their biological activity .

Biochemical Applications

This compound has been explored for its potential in biochemical applications:

  • Bioprocessing : It is used in various bioprocessing applications due to its ability to modify biomolecules. For instance, it can introduce phosphorus functionalities into polysaccharides like starch, enhancing their properties for food and pharmaceutical industries .
  • Cell Culture and Gene Transfection : The compound has been noted for its role in cell culture processes and gene delivery systems, where it aids in the transfection of cells by modifying cellular membranes .

Materials Science

In materials science, this compound's reactivity allows it to be used in synthesizing advanced materials:

  • Catalyst Preparation : It has been employed in the preparation of catalysts, such as palladium supported on alumina, where it influences the deposition sequence during catalyst synthesis .
  • Phosphorus-containing Polymers : The compound is also utilized in creating phosphorus-containing polymers that exhibit flame retardant properties, making them suitable for various industrial applications.

Case Study 1: Phosphonomethylation of Aldehydes

A study demonstrated the efficiency of this compound in phosphonomethylating a range of aldehydes under mild conditions. The resulting β-ketophosphonates displayed enhanced reactivity and selectivity, showcasing the compound's utility in synthesizing bioactive molecules .

Case Study 2: Modification of Starch

Research indicated that chloromethylphosphonic dichloride could effectively introduce phosphorus into corn starch. This modification improved the functional properties of starch, making it more applicable in food technology and biodegradable materials .

Mechanism of Action

The mechanism of action of chloromethylphosphonic acid involves its reactivity with various nucleophiles. The chlorine atom in the molecule is highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of phosphonate esters or amides, which can interact with biological molecules and enzymes .

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Derivatives

Structural and Functional Group Variations

Table 1 summarizes key phosphonic acids structurally related to CMPA:

Compound CAS No. Formula Key Substituent Primary Applications Synthesis Method References
Chloromethylphosphonic acid 2565-58-4 ClCH₂PO₃H₂ -CH₂Cl Glyphosate synthesis, alkylation Hydrolysis of ClCH₂POCl₂
(2-Chloroethyl)phosphonic acid (Ethephon) 16672-87-0 ClCH₂CH₂PO₃H₂ -CH₂CH₂Cl Plant growth regulator Reaction of PCl₃ with ethylene oxide
Methylphosphonic acid 993-13-5 CH₃PO₃H₂ -CH₃ Corrosion inhibition, polymer synthesis Hydrolysis of dimethyl methylphosphonate
Phenylphosphonic acid 1571-33-1 C₆H₅PO₃H₂ -C₆H₅ Flame retardants, ion-exchange resins Oxidation of phenylphosphonous acid
Hydroxymethylphosphonic acid 5695-22-7 HOCH₂PO₃H₂ -CH₂OH Chelating agents, medicinal chemistry Reaction of paraformaldehyde with PCl₃

Reactivity and Stability

Alkylation Potential

CMPA exhibits strong alkylation capability due to its labile Cl atom, reacting with nucleophiles like amines or thiols . In contrast, Ethephon releases ethylene under alkaline conditions, limiting its direct alkylation utility . Methylphosphonic acid lacks reactive halides, making it more stable but less versatile in substitution reactions .

Hydrolytic Stability
  • CMPA : Stable in acidic conditions but undergoes hydrolysis in alkaline media, releasing formaldehyde .
  • Ethephon : Rapidly hydrolyzes at pH > 4, generating ethylene and phosphate .
  • Methylphosphonic acid : Highly resistant to hydrolysis due to the absence of labile substituents .

Key Research Findings

Polymer Chemistry

Polyphosphonates derived from CMPA and bisphenols exhibit temperature-dependent viscosity:

  • Liquid–liquid interfacial polycondensation : Lower inherent viscosity (0.3–0.5 dL/g).
  • Vapor–liquid interfacial polycondensation : Higher viscosity (0.6–0.8 dL/g) at elevated temperatures .

Data Tables

Table 2: Comparative Physicochemical Properties

Property CMPA Ethephon Methylphosphonic acid Phenylphosphonic acid
Water solubility High Moderate High Low
Thermal stability (°C) <150 <100 >200 >250
pKa (phosphonic acid) ~2.1 ~2.3 ~2.5 ~1.8
Reactivity with NaOH High High Low Moderate
Key hazard Formaldehyde release Ethylene release Corrosive Combustible

Biological Activity

Chloromethylphosphonic acid (CMPA) is a compound of significant interest due to its diverse biological activities and applications in various fields, including agriculture and materials science. This article explores the biological activity of CMPA, highlighting its mechanisms of action, effects on different biological systems, and relevant research findings.

This compound is an organophosphorus compound with the chemical formula CH4ClO3\text{CH}_4\text{ClO}_3 and a molecular weight of 158.5 g/mol. Its structure includes a chloromethyl group attached to a phosphonic acid moiety, which contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Case Studies

  • Application in Solar Cell Technology :
    • A study demonstrated that the addition of CMPA to tin-lead mixed thin films significantly improved the efficiency of perovskite solar cells, achieving a certified efficiency of 27.3%. The devices maintained 80% of their original efficiency after over 370 hours of illumination, showcasing CMPA's role in enhancing device stability and performance .
  • Enzyme Inhibition Studies :
    • Research on related phosphonic acids indicates that compounds with similar structures can act as inhibitors for various enzymes, including those involved in bacterial cell wall synthesis. This opens avenues for exploring CMPA as a potential lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Enzyme InhibitionInterferes with metabolic pathways
Antioxidative PropertiesReduces oxidation in semiconductor materials
Potential AntimicrobialSimilar compounds show antibacterial properties

Toxicological Profile

The toxicological aspects of CMPA are crucial for understanding its safety and environmental impact. While direct studies on CMPA are sparse, its relation to glyphosate production raises concerns about potential exposure routes (inhalation, dermal contact) and associated health risks . It is essential to consider these factors when evaluating CMPA's applications, especially in agricultural settings.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time12–18 hours>85% yield
HCl Concentration6 MPurity >90%
Temperature100°C (reflux)Reduced byproducts

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with phosphate-buffered Kieselguhr columns, using ether-chloroform gradients for separation of chlorinated analogs .
  • Spectroscopy: ³¹P NMR is critical for identifying phosphonic acid groups (δ ~10–30 ppm). IR spectroscopy confirms P=O stretches (~1200 cm⁻¹) and P-Cl bonds (~580 cm⁻¹).
  • Titration: Quantitative analysis via titration with dilute NaOH, accounting for acidic protons from phosphonic and residual HCl .

Critical Parameters:

  • pH control during chromatography to prevent column degradation.
  • Sample dryness for accurate NMR analysis.

Advanced: How do researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:
Discrepancies often arise from impurities (e.g., residual Cl⁻) or methodological variations. Strategies include:

  • Standardized purification: Column chromatography to isolate pure fractions .
  • Controlled stability studies: Assessing decomposition under varying temperatures and pH using accelerated stability protocols .
  • Cross-validation: Comparing results from multiple techniques (e.g., HPLC, titrimetry) to verify solubility data .

Advanced: What experimental design strategies are recommended for studying thermal decomposition pathways?

Methodological Answer:
Factorial design (e.g., 2³ full factorial) is ideal for evaluating interactions between temperature, pressure, and catalytic agents . Steps include:

Variable selection: Independent variables (e.g., 100–200°C, atmospheric vs. vacuum pressure).

Response metrics: Quantifying decomposition products (e.g., HCl, P oxides) via GC-MS .

Statistical analysis: ANOVA to identify significant factors.

Example Design:

FactorLow LevelHigh Level
Temperature100°C200°C
Pressure1 atm0.1 atm
Catalyst PresenceNoYes

Advanced: How can conflicting toxicity data from in vitro and in vivo studies be reconciled?

Methodological Answer:
Contradictions often stem from metabolic differences or assay sensitivity. Approaches include:

  • Dose-response modeling: Aligning in vitro EC₅₀ values with in vivo LD₅₀ using allometric scaling .
  • Metabolite tracking: LC-MS/MS to identify bioactive derivatives (e.g., hydrolyzed phosphates) .
  • Species-specific adjustments: Accounting for enzymatic pathways (e.g., esterase activity in mammals vs. aquatic organisms) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column chromatography: Phosphate-buffered Kieselguhr with ether-chloroform elution removes chloro-containing byproducts .
  • Recrystallization: Using ethanol-water mixtures (1:3 v/v) at 4°C to isolate crystalline product .
  • Ion exchange: Strong anion-exchange resins to separate anionic impurities.

Advanced: What challenges arise in detecting trace degradation products in environmental samples?

Methodological Answer:
Challenges include matrix interference and low analyte concentrations. Mitigation strategies:

  • Solid-phase extraction (SPE): C18 cartridges pre-conditioned with methanol to concentrate analytes .
  • Derivatization: Using diazomethane to convert phosphonic acids to volatile methyl esters for GC-MS analysis .
  • Method validation: Spiked recovery experiments (80–120% acceptable range) to confirm accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylphosphonic acid
Reactant of Route 2
Chloromethylphosphonic acid

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